molecular formula C22H22N4O2 B11030381 N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11030381
M. Wt: 374.4 g/mol
InChI Key: XHUVQHDJMRJUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide (CAS: 1324089-79-3) is a hybrid molecule featuring a quinazolinone core linked via a butanamide chain to an indole-ethyl moiety. Its molecular formula is C₂₂H₂₂N₄O₂, with a molecular weight of 374.4 g/mol . The structure combines the pharmacophoric 4-oxoquinazolin-3(4H)-yl group—known for diverse biological activities—with an indole ring, which is prevalent in bioactive compounds.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C22H22N4O2/c27-21(23-12-15-25-14-11-17-6-1-4-9-20(17)25)10-5-13-26-16-24-19-8-3-2-7-18(19)22(26)28/h1-4,6-9,11,14,16H,5,10,12-13,15H2,(H,23,27)

InChI Key

XHUVQHDJMRJUHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Core Moieties

The compound’s structure comprises two primary subunits: a 4-oxoquinazolin-3(4H)-yl group and a 2-(1H-indol-1-yl)ethyl side chain, linked by a butanamide bridge. Synthesis typically involves:

  • Independent preparation of the quinazolinone and indole derivatives.

  • Functionalization of the quinazolinone with a butanoic acid precursor.

  • Coupling the quinazolinone-butanoic acid with the indole-ethylamine via amide bond formation .

Quinazolinone Core Synthesis

The 4-oxoquinazolin-3(4H)-yl moiety is synthesized via cyclocondensation of anthranilamide derivatives. A proven method involves:

Reagents : Anthranilamide (2-aminobenzamide), formic acid, or acylating agents.
Conditions : Reflux in acetic acid or acetonitrile with acid catalysts (e.g., p-toluenesulfonic acid (p-TSA)) .

Example Protocol :

  • Anthranilamide (10 mmol) is reacted with formic acid (15 mmol) in acetonitrile under reflux with p-TSA (0.5 eq) for 4 hours.

  • The intermediate dihydroquinazolinone is oxidized in air to yield 4-oxoquinazolin-3(4H)-one (yield: 33–68%) .

Key Data :

ParameterValueSource
Yield33–68%
Catalystp-TSA
Reaction Time4–6 hours

Indole-Ethylamine Side Chain Preparation

The N-[2-(1H-indol-1-yl)ethyl] group is synthesized via alkylation of indole:

Reagents : Indole, 1,2-dibromoethane, sodium hydride (NaH).
Conditions : Dimethylformamide (DMF), 0°C to reflux.

Protocol :

  • Indole (10 mmol) is deprotonated with NaH (12 mmol) in DMF at 0°C.

  • 1,2-Dibromoethane (11 mmol) is added, and the mixture is stirred at 60°C for 6 hours.

  • 1-(2-Bromoethyl)-1H-indole is isolated (yield: 65%) and treated with aqueous ammonia to yield 2-(1H-indol-1-yl)ethylamine (yield: 58%) .

Final Amide Coupling

The quinazolinone-butanoic acid and indole-ethylamine are coupled using standard amidation techniques:

Method A – Carbodiimide-Mediated Coupling :
Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DMF.
Protocol :

  • 4-(4-Oxoquinazolin-3(4H)-yl)butanoic acid (4 mmol) is activated with EDC (4.4 mmol) and HOBt (4.4 mmol) in DMF for 1 hour.

  • 2-(1H-Indol-1-yl)ethylamine (4.4 mmol) is added, stirred for 24 hours at room temperature.

  • The crude product is purified via recrystallization (ethanol/water) (yield: 70–78%) .

Method B – Mixed Anhydride Method :
Reagents : Isobutyl chloroformate, N-methylmorpholine.
Protocol :

  • The butanoic acid (4 mmol) is treated with isobutyl chloroformate (4.4 mmol) and N-methylmorpholine (4.4 mmol) in THF at -15°C.

  • After 30 minutes, the indole-ethylamine (4.4 mmol) is added, stirred for 4 hours.

  • Yield: 68–72% .

Comparative Data :

ParameterMethod A (EDC/HOBt)Method B (Mixed Anhydride)
Yield70–78%68–72%
Purity (HPLC)>95%>93%
Reaction Time24 hours4 hours

Reaction Optimization Challenges

  • Intermediate Stability : The dihydroquinazolinone intermediate is prone to oxidation, requiring controlled air exposure or chemical oxidants (e.g., MnO₂) for conversion to the 4-oxo derivative .

  • Byproduct Formation : Competing hydrolysis of the amide bond or indole dimerization may occur, mitigated by using dry solvents and inert atmospheres .

  • Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol) effectively removes unreacted starting materials .

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazolinone H-2), 7.80–7.20 (m, 8H, aromatic), 4.20 (t, 2H, -CH₂-N), 3.65 (q, 2H, -CH₂-NH), 2.50–1.80 (m, 6H, butanamide chain) .

  • MS (ESI+) : m/z 375.2 [M+H]⁺.

Purity Assessment :

  • HPLC (C18 column, acetonitrile/water gradient): Retention time = 12.4 min, purity >95% .

Scalability and Industrial Relevance

Kilogram-scale production employs Method A due to higher yields and simpler workup. Critical parameters include:

  • Strict temperature control during amide coupling to prevent racemization.

  • Use of CDI for acid activation, reducing side reactions compared to EDC .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: Both the indole and quinazoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The quinazoline ring can inhibit certain kinases, which are involved in cell signaling pathways. Together, these interactions can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its indole-ethyl-butanamide-quinazolinone architecture. Below is a comparison with structurally related analogs:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide Quinazolinone + indole Butanamide chain, unsubstituted indole C₂₂H₂₂N₄O₂ 374.4
N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide Quinazolinone + methyl-indole Butanamide chain, methyl-substituted indole C₂₁H₂₀N₄O₂ 360.4
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide Quinazolinone + chloro-indole Propanamide chain, 6-chloro-substituted indole C₂₁H₁₉ClN₄O₂ 394.9
4-(2-(2-((2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide Quinazolinone + sulfonamide Sulfonamide, hydrazineyl-fluorophenyl C₂₅H₂₁FN₆O₄S 528.5

Key Observations :

  • Chain Length : Propanamide vs. butanamide chains ( vs. ) influence flexibility and hydrophobicity.
  • Functional Groups : Sulfonamide derivatives () exhibit higher polarity and melting points (260–309°C) compared to amide-linked analogs.

Physicochemical Properties

Compound Melting Point (°C) Synthetic Yield (%) Key Analytical Data
This compound N/A N/A MS: m/z 374.4 (calc.), NMR confirmed
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide 192–194 8 ¹H/¹³C-NMR, HRMS
4-(2-(2-((2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide 299–300 88 ¹H-NMR, FT-IR, MS
N-phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide N/A N/A Synthesized via isatin oxidation

Notes:

  • The original compound lacks reported melting point data, limiting direct comparison.
  • Sulfonamide-linked quinazolinones () consistently show higher melting points (>260°C), attributed to strong intermolecular interactions.
  • Indole-acetamide derivatives () exhibit moderate melting points (153–194°C), influenced by substituent bulk.

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an indole moiety and a quinazolinone derivative. Its molecular formula is C22H22N4O3C_{22}H_{22}N_{4}O_{3}, with a molecular weight of 390.4 g/mol. The structural features contribute to its biological activity and interaction with various biological targets.

Research indicates that compounds with indole and quinazoline structures often exhibit significant biological activities, including:

  • Antitumor Activity : The indole ring is known for its role in various antitumor agents, while quinazolines have been shown to inhibit specific kinases involved in cancer progression.
  • Enzyme Inhibition : The compound may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer development.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant potency against breast cancer cells (MDA-MB-231) with an IC50 value in the low micromolar range.
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway involving mitochondrial dysfunction.
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the indole or quinazoline moieties could enhance or diminish biological activity. Compounds with electron-withdrawing groups on the indole ring generally exhibited improved potency.

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to controls, supporting its potential as a therapeutic agent.

Case Study 2: HDAC Inhibition

Another study focused on the compound's ability to inhibit HDAC enzymes. It was shown to selectively inhibit HDAC2 and HDAC3 with IC50 values of 0.32 µM and 0.14 µM, respectively, outperforming standard inhibitors like SAHA (suberoylanilide hydroxamic acid).

Data Summary Table

Biological ActivityTargetIC50 Value (µM)Reference
Antitumor ActivityMDA-MB-231 (breast cancer)Low micromolar range
HDAC InhibitionHDAC20.32
HDAC InhibitionHDAC30.14

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the indole and quinazoline moieties. Key steps include:

  • Amidation : Coupling the indole-ethylamine intermediate with the quinazolinone-carboxylic acid using reagents like EDCI/HOBt or DCC .
  • Optimization : Reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF) and pH control (neutral to slightly acidic) are critical for high yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
    Characterization requires:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm regiochemistry and functional groups (e.g., indole NH at δ 10–12 ppm, quinazolinone C=O at ~170 ppm) .
  • Mass spectrometry : HRMS to verify molecular weight (e.g., [M+H+^+] calculated for C22_{22}H21_{21}N4_4O2_2: 381.166) .

Q. What structural features distinguish this compound from related indole-quinazoline hybrids?

The compound uniquely combines:

  • Indole moiety : A 1H-indol-1-yl group at the ethyl side chain, which enhances π-π stacking with biological targets .
  • Quinazolinone core : A 4-oxo group at position 4, critical for hydrogen bonding with enzymes (e.g., kinases) .
  • Butanamide linker : Provides conformational flexibility for dual-target engagement (e.g., enzyme inhibition and receptor modulation) .
    Comparative studies show that substitutions at the indole N-position (e.g., chloro or methoxy groups) significantly alter bioactivity compared to simpler analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., IC50_{50} variability in kinase assays) may arise from:

  • Assay conditions : Differences in buffer pH, ATP concentration, or enzyme isoforms (e.g., EGFR vs. HER2) .
  • Structural analogs : Impurities in intermediates (e.g., residual benzotriazole from coupling reagents) can skew results .
    Mitigation strategies :
  • Use orthogonal assays (e.g., SPR for binding affinity, cellular proliferation for functional validation) .
  • Conduct X-ray crystallography or molecular docking to confirm binding modes (e.g., quinazolinone C=O interaction with kinase hinge region) .

Q. What experimental designs are optimal for evaluating its dual-target mechanism (e.g., kinase inhibition and apoptosis induction)?

  • Kinase profiling : Screen against a panel of 50+ kinases at 1 µM to identify primary targets (e.g., EGFR, VEGFR) using radioactive ATP assays .
  • Apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activation measurements in cancer cell lines (e.g., HCT-116, MCF-7) .
  • Synergy studies : Test with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay combination index analysis .

Q. How can researchers optimize the compound’s selectivity for specific biological targets?

  • Structure-activity relationship (SAR) : Modify substituents (Table 1):

    PositionModificationEffect
    Indole C-5Chloro substitution↑ EGFR selectivity by 5x
    Quinazolinone C-2Methyl groupReduces off-target binding to CYP450
  • Computational modeling : Use molecular dynamics simulations to predict steric clashes with non-target proteins (e.g., hERG channel) .

Q. What methodologies are recommended for analyzing its metabolic stability and toxicity?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites often include hydroxylation at the indole C-5 position .
  • Toxicity screening : Use zebrafish embryos for acute toxicity (LC50_{50}) and genotoxicity (Comet assay) .

Q. How should researchers address inconsistencies in solubility and formulation data?

Reported solubility varies due to:

  • Polymorphism : Characterize solid forms (e.g., anhydrous vs. monohydrate) via DSC and PXRD .
  • Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.